(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Electrophysiological Activity and Cardiac Applications
Research involving N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds with similar structural features to the one mentioned, has demonstrated significant potency in electrophysiological activity assays. These compounds have been compared to sematilide, a selective class III agent, indicating their potential utility in cardiac applications, particularly for addressing arrhythmias (Morgan et al., 1990).
Antimicrobial Applications
Derivatives of benzothiazole and related sulfonamides have shown promising antimicrobial properties. For instance, synthesis and microbial studies of new pyridine derivatives have highlighted the antimicrobial potential of such compounds against both Gram-negative and Gram-positive bacteria (Patel & Agravat, 2007).
Enzyme Inhibition for Cancer Therapy
Compounds incorporating sulfonamide moieties have been explored for their inhibitory activity against various carbonic anhydrase isozymes, including those associated with cancer (hCA IX and XII). Such studies suggest the potential of sulfonamide derivatives in developing targeted cancer therapies (Alafeefy et al., 2015).
Neurodegenerative Disease Research
The exploration of piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity indicates the relevance of similar compounds in neurodegenerative disease research. Specific derivatives have demonstrated significant potency, suggesting their utility as potential treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Synthesis and Evaluation for CNS Applications
Another study focused on the synthesis and evaluation of derivatives for CNS applications, specifically as radioligands for acetylcholinesterase, further emphasizing the scientific interest in compounds with similar structural elements for neurological research (Brown-Proctor et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S3/c1-23-18-11-10-17(31(2,26)27)14-19(18)30-21(23)22-20(25)15-6-8-16(9-7-15)32(28,29)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCRVMRMENMTTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.